Methyl 4-amino-3-bromo-2-methylbenzoate
Overview
Description
Methyl 4-amino-3-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4-amino-3-bromo-2-methylbenzoate is utilized as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it plays a critical role in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. The synthesis process typically involves multiple steps, including reactions with p-toluidine, chloral hydrate, hydroxylamine hydrochloride, and others (Cao Sheng-li, 2004).
- It is also used in the synthesis of zinc phthalocyanine derivatives, which have significant applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
- Additionally, it is involved in the synthesis of benzo[b]thiophen derivatives, which have shown potential in pharmacological studies (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).
Structural and Thermochemical Studies
- Studies on bromo-methylbenzoic acids, including derivatives like this compound, have provided insights into structure-property relationships, especially in terms of thermodynamics of sublimation, fusion, vaporization, and solubility. These studies are crucial for understanding the stability and solubility of such compounds, which is important in drug formulation and development (K. Zherikova, A. A. Svetlov, N. Kuratieva, S. Verevkin, 2016).
Synthesis of Related Compounds
- The compound is also used in the synthesis of Chloranthraniliprole, a pesticide, showcasing its versatility in different chemical synthesis pathways. This demonstrates the broad utility of this compound in synthesizing a variety of chemical products (Zheng Jian-hong, 2012).
Applications in Organic Chemistry Education
- Its synthesis and characterization are used as practical examples in organic chemistry education, helping students understand the principles of Fischer esterification and other fundamental organic reactions (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).
Properties
IUPAC Name |
methyl 4-amino-3-bromo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEHULSXXMHFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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